molecular formula C25H24N4O4 B5191109 1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) CAS No. 6298-31-3

1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea)

Cat. No.: B5191109
CAS No.: 6298-31-3
M. Wt: 444.5 g/mol
InChI Key: CNQOHTQEPNLYAH-UHFFFAOYSA-N
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Description

1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) is an organic compound characterized by the presence of two furan-2-ylmethyl urea groups connected by a methylene bridge to a bis(4,1-phenylene) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) typically involves the reaction of 4,4’-methylenedianiline with furan-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate derivative to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The furan rings and urea groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Methylenebis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one)
  • 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
  • 4,4’-Methylenebis(1,1-dimethyl-3-phenylurea)

Uniqueness

1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) is unique due to the presence of furan-2-ylmethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-24(26-16-22-3-1-13-32-22)28-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)29-25(31)27-17-23-4-2-14-33-23/h1-14H,15-17H2,(H2,26,28,30)(H2,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQOHTQEPNLYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286473
Record name N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-31-3
Record name NSC45941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(1-FURFURYL-3-PHENYLUREA)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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